![molecular formula C7H14O2 B14410434 [(2R,5S)-5-Methyloxan-2-yl]methanol CAS No. 85373-53-1](/img/structure/B14410434.png)
[(2R,5S)-5-Methyloxan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,5S)-5-Methyloxan-2-yl]methanol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxane (tetrahydropyran) and contains a hydroxyl group attached to the second carbon of the oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-Methyloxan-2-yl]methanol typically involves the reduction of the corresponding oxane derivative. One common method is the reduction of [(2R,5S)-5-Methyloxan-2-yl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the oxane derivative under hydrogen gas pressure. This method is efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,5S)-5-Methyloxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.
Major Products
Oxidation: [(2R,5S)-5-Methyloxan-2-yl]methanone or [(2R,5S)-5-Methyloxan-2-yl]methanal.
Reduction: Alkanes such as [(2R,5S)-5-Methyloxane].
Substitution: Halides like [(2R,5S)-5-Methyloxan-2-yl]methyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
[(2R,5S)-5-Methyloxan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2R,5S)-5-Methyloxan-2-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
[(2R,5S)-5-Methyloxan-2-yl]methanol can be compared with other similar compounds:
[(2R,5S)-5-Methyloxan-2-yl]methanone: The ketone derivative, which is more reactive in oxidation reactions.
[(2R,5S)-5-Methyloxan-2-yl]methanal: The aldehyde derivative, which is an intermediate in various synthetic pathways.
[(2R,5S)-5-Methyloxane]: The fully reduced alkane, which is less reactive.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate for various chemical transformations.
Eigenschaften
CAS-Nummer |
85373-53-1 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
[(2R,5S)-5-methyloxan-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-6-2-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
LGVYCKVSGCAMTI-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](OC1)CO |
Kanonische SMILES |
CC1CCC(OC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
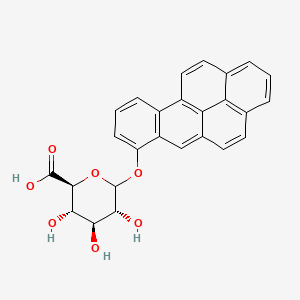
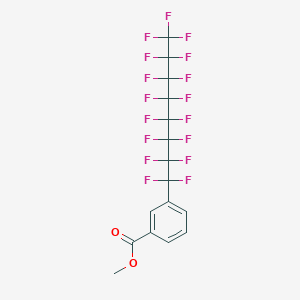
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
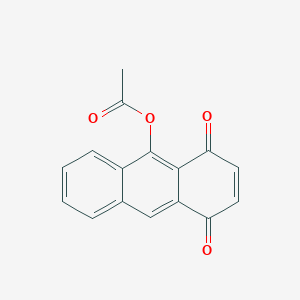
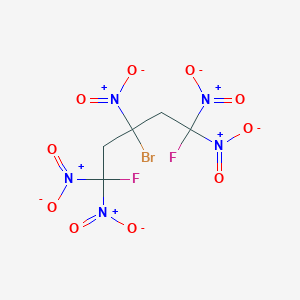
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)

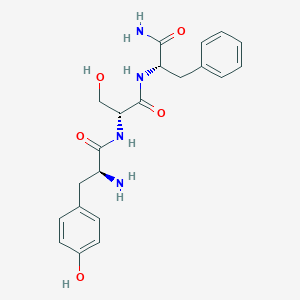
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
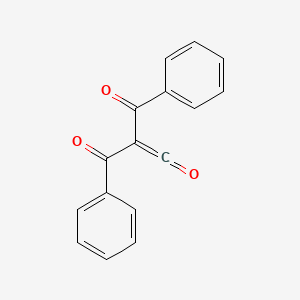
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

